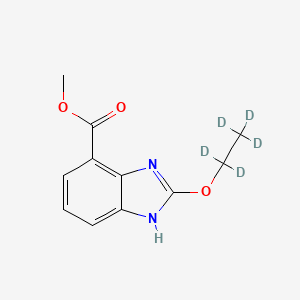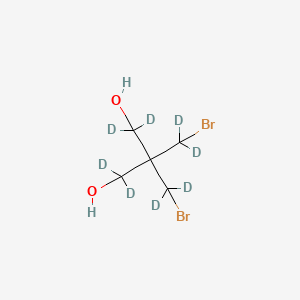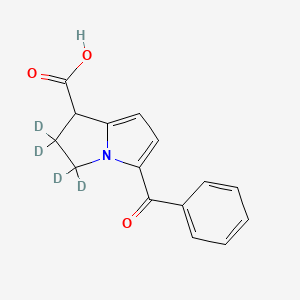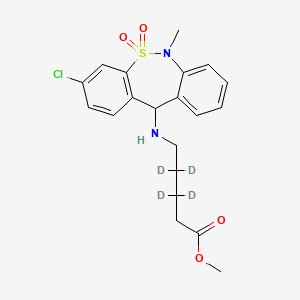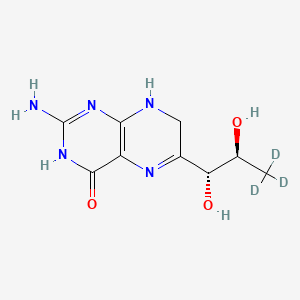![molecular formula C12H11N7 B565149 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215853-86-3](/img/structure/B565149.png)
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3” is a specialty product used for proteomics research . It is also known as a novel labelled analog of the food mutagen and carcinogen 7,8-DiMeIQx .
Molecular Structure Analysis
The molecular formula of “2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3” is C12H8D3N7 . The molecular weight is 256.28 .Applications De Recherche Scientifique
Proteomics Research
“2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the identification and quantification of proteins in complex mixtures.
Mutagenic Studies
This compound is an analog of 7,8-DiMelQz, a known carcinogen and food mutagen . It can be used in mutagenic studies to understand the mechanisms of mutation and the effects of mutagens on living organisms.
Carcinogenic Research
As an analog of a known carcinogen, this compound can be used in carcinogenic research . Researchers can use it to study the development of cancer and the mechanisms by which carcinogens cause cells to become cancerous.
Food Safety Testing
Given its relation to 7,8-DiMelQz, a food mutagen, this compound can be used in food safety testing . It can help detect the presence of harmful mutagens in food products.
Cell Metabolism Studies
The compound is a commonly used cell metabolism activity testing reagent . It can be used to measure the reduction of cytochrome C to assess cell viability and activity, which has broad applications in in vitro cell culture and pharmacological research.
DNA Repair Test
This compound is active in the DNA repair test in liver cells . It can be used to study the mechanisms of DNA repair and the effects of mutagens and carcinogens on DNA repair processes.
Safety and Hazards
Mécanisme D'action
Target of Action
It is an analog of 7,8-dimelqz, a known carcinogen and food mutagen , suggesting that it may interact with similar targets.
Mode of Action
As an analog of 7,8-DiMelQz, it may share similar interactions with its targets .
Result of Action
As an analog of 7,8-DiMelQz, it may share similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 . For instance, the compound is sensitive to light and air, and it should be stored in a sealed container to prevent exposure . Additionally, safety measures should be taken when handling this compound due to its potential toxicity .
Propriétés
IUPAC Name |
2-azido-7,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(17-18-13)19(9)3/h4-5H,1-3H3/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDGZXLRDRKKGV-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2)C)C)N=C1N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid](/img/structure/B565066.png)




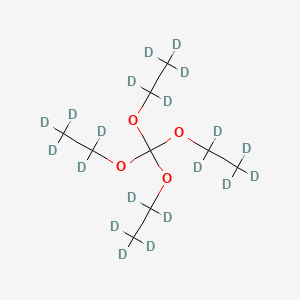

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)
